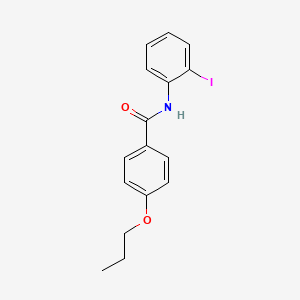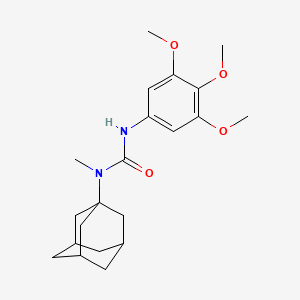
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BHPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHPT belongs to the class of pyrimidinetrione derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have reported that this compound can regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. This compound has also been shown to regulate the activity of various enzymes involved in glucose metabolism and insulin signaling. Additionally, this compound has been shown to regulate the levels of various neurotransmitters and to exhibit antioxidant activity.
実験室実験の利点と制限
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using this compound in laboratory experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound may exhibit off-target effects, which can complicate the interpretation of experimental data.
将来の方向性
There are several future directions for research on 5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further elucidate the mechanism of action of this compound and to identify its molecular targets. Another area of research is to explore the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future studies could focus on developing more potent and selective derivatives of this compound for use in laboratory experiments and potential clinical applications.
合成法
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 4-hydroxybenzaldehyde with barbituric acid and benzyl bromide in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified by recrystallization.
科学的研究の応用
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. Several studies have reported that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to possess antidiabetic activity by regulating glucose metabolism and insulin secretion. Additionally, this compound has been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(5E)-5-benzylidene-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-13-8-6-12(7-9-13)19-16(22)14(15(21)18-17(19)23)10-11-4-2-1-3-5-11/h1-10,20H,(H,18,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBWODESHDVPQ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![allyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5007754.png)
![isopropyl 2-(5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5007757.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B5007764.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5007771.png)
![4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5007774.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5007779.png)
![5-{3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007781.png)
![1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)

![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007816.png)
![(4-ethylbenzyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5007823.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5007830.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5007834.png)